2-Acetyl-2-decarbamoyldoxycycline

Description

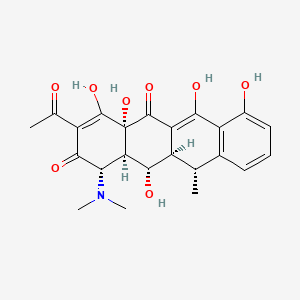

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,11R,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPMTRBUFCUCRC-ACDFWTBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101449 | |

| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122861-53-4 | |

| Record name | 2-Acetyl-2-decarbamoyldoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-2-DECARBAMOYLDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXY6C0J4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-decarbamoyldoxycycline is a synthetic derivative and a known impurity of the broad-spectrum antibiotic doxycycline. While structurally similar to its parent compound, key modifications at the C-2 position significantly alter its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, drawing upon available data for the compound and its close analogs. The primary mechanism, shared with the tetracycline class, involves the inhibition of bacterial protein synthesis. However, its potency in this regard is markedly reduced. A significant aspect of its pharmacological profile, inherited from the tetracycline scaffold, is the non-antibiotic property of matrix metalloproteinase (MMP) inhibition. This guide summarizes the quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive understanding of this compound's molecular interactions.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The principal mode of action of this compound, like all tetracyclines, is the disruption of bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit, which ultimately prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1] This action effectively stalls the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The structural integrity of the C-2 position of the tetracycline core is crucial for potent antibiotic activity. In this compound, the replacement of the carboxamide group with an acetyl group significantly diminishes its antibacterial efficacy.[1] A study on the closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), a major impurity of oxytetracycline, demonstrated that its antimicrobial potency against activated sludge bacteria was only 3% of that of the parent compound, oxytetracycline.[1] Furthermore, ADOTC exhibited no antimicrobial activity against tetracycline-resistant bacteria, indicating a shared mechanism of action and susceptibility to the same resistance mechanisms as other tetracyclines.[1]

Quantitative Data: Antibacterial Potency

| Compound | Parent Compound | Relative Potency | Target Organism(s) |

| 2-acetyl-2-decarboxamido-oxytetracycline | Oxytetracycline | 3% | Activated sludge bacteria |

Experimental Protocol: Determination of Antibacterial Potency (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, which would be applicable for assessing the potency of this compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: The test compound is serially diluted in MHB across the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth and bacteria, no compound) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Secondary Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)

A well-documented, non-antibiotic property of tetracyclines, including doxycycline, is the inhibition of matrix metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including inflammation, tumor invasion, and tissue remodeling.[2] Doxycycline has been shown to inhibit MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), at sub-antimicrobial concentrations.[3][4] This inhibition is thought to occur through the chelation of the catalytic Zn²⁺ ion in the active site of the MMP molecule.[2] Given that this compound retains the core tetracycline structure responsible for metal chelation, it is highly probable that it also possesses MMP inhibitory activity.

Quantitative Data: Doxycycline MMP Inhibition

The following table summarizes the quantitative data available for the inhibitory effects of doxycycline on MMPs. This data serves as a strong proxy for the expected activity of this compound.

| Compound | MMP Target | IC50 | Cell/Tissue Type | Reference |

| Doxycycline | MMP-2 | 6.5 µg/mL | Human Aortic Smooth Muscle Cells | [3] |

| Doxycycline | MMP-9 | Not specified (IC50) | Brain Arteriovenous Malformations | [5] |

Note: IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Objective: To detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

Protein samples (e.g., cell culture supernatant, tissue homogenates)

-

SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

-

Zymogram incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Protein concentration in the samples is determined, and equal amounts of protein are mixed with non-reducing sample buffer.

-

Electrophoresis: Samples are loaded onto the gelatin-containing SDS-PAGE gel and run under non-reducing conditions.

-

Renaturation: The gel is washed with a Triton X-100 containing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated in the zymogram incubation buffer at 37°C for 12-24 hours, during which the gelatinases digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.

-

Analysis: Areas of gelatinase activity will appear as clear bands on a blue background. The intensity of these bands can be quantified using densitometry.

References

- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Suppression of MMP-9 by doxycycline in brain arteriovenous malformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetyl-2-decarbamoyldoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a close structural analog and a known impurity of the broad-spectrum tetracycline antibiotic, doxycycline.[][2] Its presence in doxycycline preparations is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia.[] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound.

Chemical Structure and Properties

The fundamental structural difference between this compound and its parent compound, doxycycline, lies at the C-2 position of the naphthacene core. In this compound, the carboxamide group found in doxycycline is replaced by an acetyl group (-COCH3).[] This modification, while seemingly minor, can influence the molecule's physicochemical properties and biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound in comparison to doxycycline.

| Property | This compound | Doxycycline | Reference(s) |

| Molecular Formula | C23H25NO8 | C22H24N2O8 | [][3] |

| Molecular Weight | 443.45 g/mol | 444.44 g/mol | [][2] |

| CAS Number | 122861-53-4 | 564-25-0 | [2] |

| Key Functional Group at C-2 | Acetyl group (-COCH3) | Carboxamide group (-CONH2) | [] |

| Predicted Boiling Point | 711.0±60.0 °C | 762.6±60.0 °C | [2] |

| Predicted Density | 1.56±0.1 g/cm3 | 1.63±0.1 g/cm3 | [2] |

| Predicted pKa | 4.50±1.00 | 3.23±0.20 | [2] |

Formation and Synthesis

This compound is primarily recognized as a process-related impurity and a degradation product of doxycycline.[] Its formation can occur during the synthesis of doxycycline or upon its degradation under conditions such as exposure to heat, light, or acidic environments.[] The presence of methanol and heat is also understood to contribute to its formation through complex molecular rearrangements involving the removal of the carbamoyl group and subsequent acetylation.[]

A direct, intentional synthesis protocol for this compound is not widely reported in the literature, as its primary relevance is as an impurity. However, its preparation for use as a reference standard typically involves controlled degradation of doxycycline or isolation from doxycycline batches where it is present as an impurity.[]

Mechanism of Action

The mode of action of this compound is believed to mirror that of other tetracycline antibiotics, which involves the inhibition of bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[4]

Computational models suggest that the substitution of the carbamoyl group with an acetyl group at the C-2 position may lead to a reduced binding affinity for the 30S ribosomal subunit, potentially resulting in lower antibacterial potency compared to doxycycline.[5]

Signaling Pathway

The following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics, which is presumed to be the primary pathway for this compound.

Figure 1: Inhibition of bacterial protein synthesis by tetracyclines.

Biological Activity

Specific quantitative data on the antimicrobial activity of this compound is limited. However, a study on a closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline, an impurity of oxytetracycline, provides some insight. This study found that the antimicrobial potency of this related impurity was only 3% of that of the parent compound, oxytetracycline. Furthermore, it exhibited no activity against tetracycline-resistant bacteria, which is consistent with a similar mechanism of action.

Due to the structural similarity, it is plausible that this compound also possesses significantly lower antibacterial activity compared to doxycycline. Further studies are required to determine its specific Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of this compound, adapted from literature on related compounds.

Isolation by Preparative Column Liquid Chromatography

This method is adapted from a study on the isolation of a similar 2-acetyl derivative from metacycline.[6]

Objective: To isolate this compound from a mixture containing doxycycline and other impurities.

Materials:

-

Silica gel

-

Edetate (EDTA)

-

Dichloromethane

-

Methanol

-

Ammonia solution

-

Crude doxycycline mixture containing this compound

Procedure:

-

Preparation of EDTA-impregnated silica gel:

-

Prepare a 1 mM EDTA solution and adjust the pH to 9.0 with ammonia solution.

-

Slurry the silica gel in the EDTA solution and then evaporate the water to obtain the impregnated silica gel.

-

-

Column Packing:

-

Dry pack the prepared silica gel into a suitable chromatography column.

-

-

Sample Preparation:

-

Dissolve the crude doxycycline mixture in a minimal amount of the mobile phase.

-

-

Chromatographic Separation:

-

Equilibrate the column with the mobile phase, composed of dichloromethane and methanol. The exact ratio may need to be optimized.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired compound.

-

-

Purification and Characterization:

-

Pool the pure fractions and evaporate the solvent.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Characterization by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the isolated this compound.

Procedure:

-

Prepare a dilute solution of the isolated compound in a suitable solvent (e.g., methanol).

-

Infuse the solution into a high-resolution mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C23H25NO8 is 444.1653. The experimentally measured exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated value.[5]

Experimental Workflow

The following diagram outlines a general workflow for the isolation and characterization of this compound.

Figure 2: General workflow for isolation and characterization.

Conclusion

This compound is a significant impurity of doxycycline that warrants attention in drug development and quality control. While its biological activity is likely attenuated compared to the parent drug, its presence must be carefully monitored. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with doxycycline and its related compounds. Further research is needed to fully elucidate the specific biological and toxicological profile of this molecule.

References

- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]

- 3. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 6. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Acetyl-2-decarbamoyldoxycycline - Formation, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a close structural analog of the widely used tetracycline antibiotic, doxycycline. The primary distinction between the two molecules is at the C-2 position of the naphthacene core; in doxycycline, this position features a carboxamide group, which is replaced by an acetyl group in this compound. This compound is of significant interest to the pharmaceutical industry, not as a therapeutic agent itself, but as a critical process-related impurity and degradation product of doxycycline.[1] The European Pharmacopoeia (EP) designates it as "Doxycycline Impurity F," and its presence in doxycycline active pharmaceutical ingredients (APIs) and finished drug products is strictly controlled to ensure safety and efficacy.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its formation pathways, detailed protocols for its isolation and purification, and analytical methods for its characterization.

Formation of this compound

While a direct, intentional synthetic pathway for this compound is not commonly reported in the scientific literature, its formation is well-documented as an unintended byproduct in several scenarios:

-

Process-Related Impurity in Doxycycline Synthesis: Doxycycline is a semi-synthetic antibiotic, typically produced from oxytetracycline.[2] During the multi-step synthesis, side reactions can lead to the formation of various impurities, including this compound.[1]

-

Degradation of Doxycycline: Doxycycline is susceptible to degradation under various stress conditions, such as exposure to heat, light, and certain solvents, which can lead to the formation of this compound.[1]

-

Biosynthesis by Microbial Mutants: A patent describes the formation of 2-acetyl-2-decarboxamido-tetracycline derivatives through the cultivation of certain mutants of Streptomyces aureofaciens.

The following diagram illustrates the relationship between doxycycline and the formation of this compound as an impurity or degradation product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-decarbamoyldoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a key impurity and degradation product of the broad-spectrum tetracycline antibiotic, doxycycline.[1] As a critical parameter in the quality control of doxycycline manufacturing, a thorough understanding of its physicochemical properties is essential for the development of analytical methods, stability studies, and formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and logical diagrams to illustrate its relationship with the parent compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental determination, several parameters are based on predictive models due to the limited availability of public domain experimental studies on this specific impurity.

| Property | Value | Source |

| Chemical Name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione | [2] |

| Synonyms | Doxycycline EP Impurity F, Doxycycline Related Compound F (USP) | [1][2] |

| CAS Number | 122861-53-4 | [3][] |

| Molecular Formula | C23H25NO8 | [1][3] |

| Molecular Weight | 443.45 g/mol | [1][3] |

| Appearance | Colorless or yellow-like crystalline powder | [3] |

| Melting Point | Not available | |

| Boiling Point | 711.0 ± 60.0 °C (Predicted) | [1][3] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 4.50 ± 1.00 (Predicted) | [1][3] |

| Solubility | Very slightly soluble in water and in alcohol. It dissolves in dilute solutions of mineral acids and in solutions of alkali hydroxides and carbonates (by analogy with doxycycline monohydrate). | [5] |

| Storage Conditions | 2-8°C | [3] |

Experimental Protocols

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

This method is based on the European Pharmacopoeia (EP) monograph for doxycycline monohydrate, which includes the analysis of related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

Chromatographic Data System

Chromatographic Conditions:

-

Column: Styrene-divinylbenzene copolymer (8 µm), 250 mm x 4.6 mm

-

Mobile Phase: A mixture of 2-methyl-2-propanol, water, buffer solution pH 8.0, a solution of tetrabutylammonium hydrogen sulfate, and a solution of sodium edetate. The exact proportions should be prepared as per the European Pharmacopoeia monograph for Doxycycline Monohydrate.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 60 °C

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and 0.01 M hydrochloric acid).

-

Sample Solution Preparation: Dissolve a known quantity of the test sample in the diluent to achieve a similar concentration as the standard solution.

-

Chromatography: Inject the standard and sample solutions into the chromatograph.

-

Analysis: The purity is determined by comparing the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram. The relative retention time for impurity F (this compound) with reference to doxycycline is approximately 1.2.[5]

Structural Elucidation by Spectroscopic Methods

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure, particularly the presence of the acetyl group and the absence of the carbamoyl group.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a characteristic singlet for the protons of the acetyl group (-COCH₃). The ¹³C NMR spectrum will show a corresponding signal for the carbonyl carbon of the acetyl group.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet of the sample or use an ATR accessory.

-

Analysis: The IR spectrum should show characteristic absorption bands for the various functional groups present in the molecule, such as C=O (ketones, acetyl), O-H, and aromatic C=C bonds. The absence of N-H stretching bands associated with the primary amide of doxycycline would confirm the decarbamoylation.

c) High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and molecular weight.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, typically using electrospray ionization (ESI).

-

Analysis: The exact mass of the protonated molecule [M+H]⁺ is measured. For C23H25NO8, the calculated monoisotopic mass is 443.1580 Da. The experimentally determined mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.

Visualizations

The following diagrams illustrate the logical relationship of this compound to its parent compound and a general workflow for its analysis.

References

An In-depth Technical Guide to 2-Acetyl-2-decarbamoyldoxycycline: A Key Doxycycline Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a significant derivative of the broad-spectrum antibiotic doxycycline.[1] Primarily recognized as a process-related impurity and a degradation product, its presence and characterization are of critical importance in the pharmaceutical industry to ensure the quality, safety, and efficacy of doxycycline-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation, analytical characterization, and biological activity. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Doxycycline, a member of the tetracycline class of antibiotics, is widely used to treat a variety of bacterial infections.[] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. The purity of doxycycline formulations is crucial for their therapeutic effectiveness and to minimize potential side effects. This compound emerges as a key impurity during the synthesis and degradation of doxycycline.[1] Its structure differs from the parent compound at the C-2 position of the naphthacene core, where the carbamoyl group is replaced by an acetyl group. This seemingly minor alteration can impact the molecule's physicochemical properties and biological activity. Understanding the profile of this impurity is therefore essential for drug manufacturing, quality control, and regulatory compliance.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its parent compound, doxycycline, is presented in Table 1.

| Property | This compound | Doxycycline | Reference |

| Molecular Formula | C₂₃H₂₅NO₈ | C₂₂H₂₄N₂O₈ | [3] |

| Molecular Weight | 443.45 g/mol | 444.44 g/mol | [3] |

| CAS Number | 122861-53-4 | 564-25-0 | |

| Appearance | Colorless or yellow-like crystalline powder | Yellow crystalline powder | [1] |

| Key Structural Difference | Acetyl group at C-2 position | Carboxamide group at C-2 position | [3] |

Formation and Synthesis

This compound is primarily formed through two main routes: as a degradation product of doxycycline and as a process-related impurity during its manufacture.

Formation via Degradation

Doxycycline can degrade under various stress conditions to form this compound. Factors influencing this degradation include:

-

pH: Degradation is more pronounced in alkaline conditions.

-

Temperature: Higher temperatures accelerate the degradation process.

-

Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including the 2-acetyl derivative.

The proposed degradation pathway of doxycycline can be visualized as follows:

Caption: Formation of this compound from Doxycycline under stress conditions.

Intentional Synthesis (Laboratory Scale)

While primarily an impurity, this compound can be synthesized in the laboratory for use as a reference standard. A general approach involves the controlled degradation of doxycycline or, less commonly, a direct synthetic route. A patent from 1965 describes a process for co-producing 2-acetyl-2-decarboxamidotetracycline derivatives through the fermentation of a specific Streptomyces aureofaciens strain, followed by separation and purification.[4]

Experimental Protocol: Isolation from Commercial Metacycline

A published method for the isolation of a similar 2-acetyl derivative from commercial metacycline can be adapted for the isolation of this compound.[5]

-

Stationary Phase Preparation: Prepare a preparative column with silica gel impregnated with edetate (EDTA).

-

Mobile Phase: A mobile phase composed of dichloromethane, methanol, and 1 mM EDTA at a controlled pH (e.g., 6.0 or 9.0) is used for elution.[5]

-

Chromatography: Perform preparative column liquid chromatography.

-

Fraction Collection and Analysis: Collect fractions and analyze using an appropriate analytical technique (e.g., HPLC) to identify fractions containing the desired compound.

-

Structure Confirmation: Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Analytical Characterization

The identification and quantification of this compound are crucial for quality control. Several analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation and quantification of doxycycline and its impurities.

Experimental Protocol: HPLC Analysis of Doxycycline and Impurities

The following is a representative HPLC method that can be optimized for the analysis of this compound.[6][7][8][9]

-

Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where both doxycycline and its impurities have significant absorbance (e.g., 280 nm or 350 nm).

-

Temperature: Column temperature is often controlled (e.g., 30-40 °C) to ensure reproducibility.

Caption: A general experimental workflow for the HPLC analysis of doxycycline impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The experimentally determined exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated monoisotopic mass.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The presence of a characteristic singlet in the ¹H NMR spectrum corresponding to the acetyl protons (-COCH₃) and the absence of the carbamoyl proton signals confirm the structural modification.

Biological Activity and Mechanism of Action

Antimicrobial Activity

The antimicrobial activity of this compound is significantly lower than that of doxycycline. This reduction in potency is attributed to the structural change at the C-2 position, which is believed to decrease its binding affinity to the bacterial 30S ribosomal subunit.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Comprehensive, publicly available tables of MIC values for this compound against a wide range of bacterial strains are limited. This is primarily because it is studied as an impurity rather than a therapeutic agent. However, research on a closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline, showed its potency to be only 3% of that of oxytetracycline against activated sludge bacteria.

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of other tetracycline antibiotics. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage of the A-site effectively halts the elongation of the polypeptide chain.

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

There is no specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data available for this compound in the public domain. Given its primary status as an impurity, dedicated pharmacokinetic studies have not been a research focus. For comparison, doxycycline is well-absorbed orally, distributes widely in tissues, is partially metabolized, and is excreted in urine and feces.[11]

Regulatory Context

Regulatory bodies such as the European Pharmacopoeia (EP) list this compound as "Doxycycline Impurity F" and set specific limits for its presence in doxycycline hyclate and monohydrate formulations.[3] The control of this and other impurities is a critical aspect of Good Manufacturing Practice (GMP) and is essential for ensuring the quality and safety of the final drug product.

Conclusion

This compound is a key derivative of doxycycline, primarily of interest due to its role as an impurity. Its formation, characterization, and control are vital aspects of pharmaceutical development and manufacturing. While its biological activity is significantly lower than that of the parent drug, a thorough understanding of its properties is essential for ensuring the quality of doxycycline-based medicines. This technical guide has provided a detailed overview of the current knowledge on this compound, offering valuable information and protocols for the scientific and drug development community. Further research, particularly in generating comprehensive quantitative biological data, would be beneficial for a more complete understanding of this doxycycline derivative.

References

- 1. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. US3226441A - 2-decarboxamido-2-acetyl-tetracycline derivatives and process - Google Patents [patents.google.com]

- 5. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 11. Pharmacokinetics of Oral Doxycycline during Combination Treatment of Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-2-decarbamoyldoxycycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-decarbamoyldoxycycline, systematically known as (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione, is a notable compound primarily recognized as a process-related impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1][2] Designated as "Doxycycline Impurity F" in the European Pharmacopoeia, its presence is a critical quality attribute in the manufacturing and stability testing of doxycycline-based pharmaceuticals.[1] This technical guide provides a comprehensive overview of the discovery, formation, and characterization of this compound, offering detailed experimental protocols and data for researchers and professionals in drug development and quality control.

Discovery and History

The "discovery" of this compound is not a tale of a targeted therapeutic agent but rather a consequence of the analytical characterization of tetracycline antibiotics. While the intentional synthesis of similar 2-acetyl-2-decarboxamido tetracycline derivatives was explored as early as the 1960s through the cultivation of Streptomyces aureofaciens mutants, the specific identification of this compound has been driven by the need to ensure the purity and safety of doxycycline.[3] Its formal recognition as "Doxycycline Impurity F" underscores its importance in the regulatory landscape of pharmaceutical manufacturing.[1] The primary focus of research on this molecule has been its formation, detection, and control in doxycycline drug substances and products.[1]

Physicochemical Properties

The structural distinction of this compound from its parent compound, doxycycline, lies at the C-2 position of the naphthacene core, where a carboxamide group is replaced by an acetyl group.[1] This seemingly minor alteration results in changes to its physicochemical properties.

| Property | This compound | Doxycycline |

| Molecular Formula | C23H25NO8 | C22H24N2O8 |

| Molecular Weight | 443.45 g/mol | 444.44 g/mol |

| CAS Number | 122861-53-4 | 564-25-0 |

| Appearance | Colorless or yellow-like crystalline powder | Yellow crystalline powder |

Formation and Synthesis

This compound emerges from two primary routes: as a process-related impurity during the semi-synthetic manufacture of doxycycline from oxytetracycline or metacycline, and as a degradation product.[1]

Formation as a Process-Related Impurity

The manufacturing process of doxycycline can inadvertently lead to the formation of various impurities if not meticulously controlled.[1] The presence of this compound as a process-related impurity necessitates robust analytical monitoring during production.

Formation via Degradation

Doxycycline is susceptible to degradation under various stress conditions, including exposure to acidic or basic environments, heat, and light, which can lead to the formation of this compound.[1] Forced degradation studies are therefore crucial in understanding the stability of doxycycline and identifying its degradation products.

Doxycycline Degradation Pathway to Impurity F.

Experimental Protocols

Isolation of this compound

The isolation of this compound for use as a reference standard is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).

Protocol for Isolation by Preparative HPLC:

-

Sample Preparation: Dissolve a sample of doxycycline known to contain Impurity F in a suitable solvent, such as a mixture of methanol and water.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is often employed to achieve separation.

-

Flow Rate: The flow rate is optimized based on the column dimensions.

-

Detection: UV detection at a wavelength where both doxycycline and the impurity absorb, typically around 280 nm.

-

-

Fraction Collection: Collect the eluent corresponding to the peak of this compound.

-

Solvent Evaporation: Remove the solvent from the collected fraction using a rotary evaporator or lyophilization to obtain the purified solid.

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC.

Workflow for Isolation and Characterization.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the detection and quantification of this compound in doxycycline samples.

| Parameter | Method | Details |

| Technique | Reversed-Phase HPLC | --- |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | --- |

| Mobile Phase | Gradient of aqueous buffer and organic modifier | e.g., Ammonium acetate buffer and acetonitrile |

| Detection | UV-Vis | Typically at 280 nm |

| Quantification | External Standard Method | Using a purified reference standard of this compound |

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve doxycycline in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Dissolve doxycycline in 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of doxycycline with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid doxycycline to dry heat (e.g., 105°C).

-

Photodegradation: Expose a solution of doxycycline to UV light.

-

Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products, including this compound.

Structural Elucidation

The definitive identification of this compound relies on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the overall tetracycline backbone.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathway

As a structural analogue of doxycycline, this compound is presumed to exert its biological activity through a similar mechanism of action, which involves the inhibition of bacterial protein synthesis.[1] It is expected to bind to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[4] However, the structural modification at the C-2 position may alter its binding affinity and, consequently, its potency.[1] To date, dedicated studies on the specific signaling pathways modulated exclusively by this compound are not extensively reported in the literature.

Presumed Mechanism of Action.

Conclusion

This compound stands as a critical molecule in the pharmaceutical landscape, not as a therapeutic agent itself, but as a key indicator of quality and stability in doxycycline manufacturing. A thorough understanding of its formation, detection, and characterization is paramount for ensuring the safety and efficacy of doxycycline products. This guide provides a foundational resource for scientists and professionals engaged in the development, manufacturing, and quality control of tetracycline antibiotics. Further research into the specific biological activity and potential toxicological profile of this impurity would be beneficial for a more comprehensive risk assessment.

References

2-Acetyl-2-decarbamoyldoxycycline: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline, cataloged in PubChem with Compound ID (CID) 71587454, is a recognized impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1] Also referred to as Doxycycline Impurity F, this compound is of significant interest in pharmaceutical quality control and drug stability studies.[2][3][4] Its presence in doxycycline preparations can be indicative of manufacturing process inefficiencies or improper storage conditions, such as exposure to heat, light, or certain solvents.[5][6] This technical guide provides a detailed overview of the available data on this compound, including its physicochemical properties, biological activity, and the experimental protocols for its analysis.

Physicochemical and Identification Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification and characterization in analytical settings.

| Property | Value | Source |

| PubChem CID | 71587454, 14366729 | [1][4] |

| Molecular Formula | C23H25NO8 | [4] |

| Molecular Weight | 443.45 g/mol | [2] |

| IUPAC Name | 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | [4] |

| Synonyms | Doxycycline Impurity F, 2-acetyl-2-decarbamoyl-doxycycline | [2][3] |

Biological Activity and Signaling Pathway

As a derivative of doxycycline, this compound is understood to share the same general mechanism of action as other tetracycline antibiotics: the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

However, the structural modification at the C-2 position—the replacement of the carbamoyl group with an acetyl group—is believed to significantly reduce its binding affinity to the ribosome.[5] This hypothesis is supported by studies on the closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), which exhibits only 3% of the antimicrobial potency of its parent compound, oxytetracycline.[7] Furthermore, ADOTC shows no activity against tetracycline-resistant bacteria, suggesting that it is susceptible to the same resistance mechanisms as other tetracyclines, such as efflux pumps and ribosomal protection proteins.[7]

Based on this evidence, it is highly probable that this compound possesses significantly weaker antibiotic activity compared to doxycycline.

Signaling Pathway Diagram

Caption: Mechanism of tetracycline action and the reduced efficacy of Impurity F.

Experimental Protocols

The generation and analysis of this compound are primarily conducted in the context of stability and impurity testing of doxycycline.

Generation of this compound (Forced Degradation)

This compound can be generated for analytical standard purposes through forced degradation of doxycycline. While specific conditions can vary, a general workflow is as follows:

Caption: Workflow for generating and identifying Doxycycline Impurity F.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

A method for the isolation of the related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), has been described and can be adapted for this compound.[7]

| Parameter | Value |

| Column | Xterra MS, C18 (100 mm x 19 mm i.d., 5 µm) |

| Mobile Phase | Methanol:Water (27:73 v/v) with 0.08 M Formic Acid |

| Flow Rate | 9.0 mL/min |

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Various stability-indicating HPLC methods have been developed for the quantification of doxycycline and its impurities. A representative method is summarized below.

| Parameter | Value |

| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH 8.5) with 2 mM EDTA and 0.5 ml of Triethylamine |

| Mobile Phase B | Methanol |

| Gradient | A gradient program is utilized |

| Flow Rate | 1.7 mL/min |

| Column Temperature | 55°C |

| Detection | UV at 270 nm |

| Injection Volume | 25 µL |

Structural Characterization

The unambiguous identification of this compound requires spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the absence of the carbamoyl moiety by comparing the spectra with that of the parent doxycycline.

-

Mass Spectrometry (MS-MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and fragmentation pattern, which provides definitive confirmation of the molecular formula and structure.[5]

Conclusion

This compound is a critical compound in the quality assessment of doxycycline. Its formation as a degradation product necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of doxycycline-based pharmaceuticals. While its biological activity is significantly lower than that of the parent drug, its presence serves as an important indicator of product stability. The experimental protocols outlined in this guide provide a foundation for researchers and quality control professionals working with this tetracycline derivative.

References

- 1. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-2-decarboxamido-oxytetracycline [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. Doxycycline Hyclate Impurity F | C23H25NO8 | CID 14366729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 6. lcms.cz [lcms.cz]

- 7. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 2-Acetyl-2-decarbamoyldoxycycline from Metacycline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-Acetyl-2-decarbamoyldoxycycline, a recognized impurity in tetracycline antibiotics, often identified as Doxycycline EP Impurity F. While this compound is found in commercial preparations of metacycline, current scientific literature suggests it is not formed from the direct conversion of pure metacycline. Instead, it is likely a co-synthesized byproduct arising from the manufacturing process of doxycycline and its intermediates, such as metacycline, from precursors like oxytetracycline. This guide outlines the plausible formation pathways, detailed experimental protocols for its isolation, comprehensive analytical data, and the logical workflows involved in its characterization.

Introduction

This compound is a process-related impurity in the synthesis of doxycycline, a widely used broad-spectrum antibiotic.[1] Its presence is monitored under European Pharmacopoeia guidelines as Doxycycline Impurity F.[2] Notably, this compound has also been isolated from commercial batches of metacycline, an intermediate in the semi-synthesis of doxycycline from oxytetracycline.[3] Understanding the origin and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of doxycycline and related active pharmaceutical ingredients (APIs). This whitepaper consolidates the available technical information regarding its formation, isolation, and analytical characterization.

Plausible Formation Pathways

Direct conversion of metacycline to this compound is not a described reaction pathway. The formation of this impurity is more likely attributable to two main scenarios:

-

Biosynthetic Origin: Some tetracycline derivatives possessing a 2-acetyl-2-decarbamoyl structure are known to be formed during the fermentation of certain Streptomyces species.[4] It is plausible that this compound is a minor byproduct of the original fermentation process that produces the oxytetracycline precursor, and it persists through the subsequent chemical synthesis steps to metacycline and doxycycline.

-

Side Reaction in Doxycycline Synthesis: The semi-synthesis of doxycycline from oxytetracycline involves metacycline as a key intermediate.[3] The reaction conditions employed during these transformations could facilitate side reactions leading to the formation of this compound.

The diagram below illustrates a proposed logical relationship where the impurity originates from a common precursor or synthesis pathway rather than a direct conversion of metacycline.

Caption: Proposed Origin of this compound.

Analytical Data and Characterization

The structural confirmation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₈ | [5] |

| Molecular Weight | 443.45 g/mol | [2] |

| CAS Number | 122861-53-4 | [1] |

| Pharmacopoeial Name | Doxycycline EP Impurity F | [2] |

| Synonyms | This compound | [2] |

Spectroscopic Data

While complete, publicly available spectra are limited, predicted NMR data and expected mass spectrometry results provide a basis for characterization.

Table 2: Predicted NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Reference |

| ¹H | Acetyl (-COCH₃) | ~2.0 - 2.5 | Singlet | [5] |

| ¹H | Dimethylamino (-N(CH₃)₂) | ~2.5 - 3.0 | Singlet | [5] |

| ¹³C | Acetyl Carbonyl (C=O) | ~190 | - | [5] |

| ¹³C | Acetyl Methyl (-CH₃) | - | - | [5] |

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The expected protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio that corresponds to the calculated monoisotopic mass of C₂₃H₂₅NO₈ within a narrow tolerance (typically <5 ppm).[5]

Experimental Protocols

The following sections detail the methodologies for the isolation and purification of this compound from metacycline or doxycycline mother liquor.

Isolation from Commercial Metacycline by Preparative Column Liquid Chromatography

This method allows for the separation of the impurity from commercial metacycline.

-

Stationary Phase: Silica gel impregnated with edetate (EDTA). The pH of the EDTA solution is critical for fine-tuning the separation.

-

Mobile Phase: A mixture of dichloromethane, methanol, and 1 mM EDTA at a controlled pH (e.g., pH 6.0 or 9.0).[6]

-

Procedure:

-

Prepare the stationary phase by treating silica gel with an EDTA solution of the desired pH.

-

Pack the preparative column with the EDTA-impregnated silica gel.

-

Dissolve the commercial metacycline sample in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by an appropriate analytical technique (e.g., TLC or HPLC).

-

Combine the fractions containing the purified this compound.

-

Evaporate the solvent to obtain the isolated compound.

-

-

Confirmation: The structure of the isolated compound should be confirmed by NMR spectroscopy.[6]

Isolation from Doxycycline Hyclate Mother Liquor by Semi-Preparative HPLC

This protocol is adapted from a method used to isolate the impurity from doxycycline synthesis residues.[3]

-

Instrumentation: Semi-preparative High-Performance Liquid Chromatography (HPLC) system.

-

Column: Synergi RP-C18 (250 mm x 50 mm, 10 µm).[3]

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient Elution:

-

0.0 min: 85% A, 15% B

-

40.0 min: 60% A, 40% B

-

40.5 min: 85% A, 15% B

-

50.0 min: 85% A, 15% B

-

-

Flow Rate: 80 mL/min

-

Detection: UV at 254 nm

-

Procedure:

-

Inject the doxycycline hyclate mother liquor onto the semi-preparative HPLC system.

-

Collect the fraction corresponding to the target impurity peak.

-

Remove the organic solvent from the collected fraction by rotary evaporation.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified impurity.

-

-

Purity Analysis: The purity of the final product can be assessed by analytical HPLC. A purity of 98.7% has been reported using this method.[3]

The workflow for this isolation and characterization process is depicted below.

Caption: Workflow for Isolation and Analysis of Impurity F.

Conclusion

This compound is a significant impurity in the manufacturing of tetracycline antibiotics. While it is found within metacycline, the evidence points to its origin as a byproduct of the broader synthesis or fermentation process rather than a direct degradation product of metacycline itself. The control of this impurity is essential for regulatory compliance and drug safety. The detailed protocols for isolation and the analytical data presented in this guide provide a comprehensive resource for researchers and quality control professionals working with doxycycline and related compounds. Further research into the precise mechanisms of its formation could lead to improved manufacturing processes with lower impurity profiles.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. veeprho.com [veeprho.com]

- 3. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 6. Complete degradation of polycyclic antibiotic methacycline by a micro/nanostructured biogenic Mn oxide composite from engineered Mn(II)-oxidizing Pseudomonas sp. MB04B - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Examination of the Roles of Methanol and Heat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1][2][3] The presence of such impurities is a critical consideration in the manufacturing, formulation, and storage of pharmaceutical products. This document will explore the pivotal roles of thermal stress and the solvent methanol in the chemical transformation of doxycycline into this specific derivative. While the precise, detailed mechanism is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on doxycycline degradation with fundamental principles of organic chemistry to propose a chemically plausible pathway.

The Influence of Thermal Stress on Doxycycline Stability

Heat is a significant factor in the degradation of doxycycline.[4][5][6] Exposure of doxycycline to elevated temperatures provides the necessary activation energy for various degradation pathways to occur.[7][8] Forced degradation studies, a common practice in the pharmaceutical industry to assess the stability of drug substances, consistently demonstrate that doxycycline undergoes degradation under thermal stress.[9][10] While these studies often identify other degradation products like metacycline and 6-epidoxycycline, the formation of this compound represents a specific transformation involving both the loss of the C2 carbamoyl group and the subsequent addition of an acetyl group.[4][5][8]

The Dual Role of Methanol: Solvent and Potential Reactant

Methanol is widely employed as a solvent for the extraction and analysis of doxycycline and its related substances due to its suitable polarity and solubilizing properties.[4][9][11] In the context of this compound formation, methanol's role can be considered twofold:

-

Solvent: As a solvent, methanol provides the medium in which the degradation reactions occur. Its protic nature can influence the stability of intermediates and transition states.

-

Potential Reactant/Catalyst: It is chemically plausible that methanol participates more directly in the reaction mechanism, beyond its function as a solvent. Under thermal conditions, methanol could act as a nucleophile or be involved in acid/base catalysis, facilitating the decarbamoylation and subsequent acetylation steps.

Proposed Chemical Pathway for this compound Formation

The transformation of doxycycline to this compound involves two key chemical modifications at the C2 position of the tetracycline core: decarbamoylation and acetylation. A proposed logical sequence for this transformation is outlined below.

Caption: Proposed reaction pathway for the formation of this compound from doxycycline.

Step 1: Decarbamoylation

The initial step is the removal of the carbamoyl group (-CONH2) from the C2 position. This hydrolysis-like reaction is likely facilitated by heat. Methanol, as a protic solvent, can participate in proton transfer steps that stabilize the transition state of this elimination.

Step 2: Acetylation

Following decarbamoylation, an acetyl group (-COCH3) is introduced at the C2 position. The precise source of the acetyl group is not explicitly defined in the available literature. One possibility is the oxidation of methanol to a reactive species under thermal stress, which can then act as an acetylating agent. Another potential pathway could involve the degradation of the doxycycline molecule itself, leading to the formation of a reactive acetyl donor.

Quantitative Data on Doxycycline Degradation

While specific quantitative data for the formation of this compound is scarce, the following table summarizes the degradation of doxycycline under various stress conditions, providing a broader context for its stability.

| Stress Condition | Temperature | Duration | Solvent/Medium | Observed Degradation | Reference(s) |

| Thermal Degradation | 80°C | 24 hours | Methanol | Significant degradation observed. | [9] |

| Thermal Degradation | 70°C | 90 days | Dry material | 27-55% decrease in doxycycline content. | [4] |

| Acid Hydrolysis | 60°C | 12 hours | 1.0N HCl | Stable under these conditions. | [9] |

| Alkaline Hydrolysis | 60°C | 12 hours | 1.0N NaOH | Significant degradation observed. | [9] |

| Oxidative Degradation | Room Temp. | 24 hours | 3% H2O2 | Significant degradation observed. | [9] |

| Photodegradation | Sunlight | 6 hours | Methanol | Sensitive to photolytic conditions. | [9] |

Experimental Protocols

The following is a generalized experimental protocol for a forced degradation study of doxycycline under thermal stress in a methanolic solution, adapted from methodologies described in the literature.[4][9]

Caption: Generalized workflow for a thermal degradation study of doxycycline in methanol.

Preparation of Doxycycline Stock Solution

-

Accurately weigh a suitable amount of doxycycline hyclate reference standard.

-

Dissolve the standard in methanol to achieve a known concentration (e.g., 1 mg/mL).

Application of Thermal Stress

-

Transfer a known volume of the doxycycline stock solution into a sealed, inert vial (e.g., amber glass vial with a PTFE-lined cap).

-

Place the vial in a calibrated oven or heating block set to the desired temperature (e.g., 80°C).

-

Maintain the temperature for a specified duration (e.g., 24 hours).[9]

Sample Preparation for Analysis

-

After the incubation period, remove the vial and allow it to cool to room temperature.

-

Prepare a working solution by diluting an aliquot of the stressed sample with methanol to a suitable concentration for analysis (e.g., 30 µg/mL).[9]

Analytical Method

-

Analyze the diluted sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

The chromatographic conditions should be optimized to separate doxycycline from its potential degradation products, including this compound.

-

Quantify the amount of remaining doxycycline and identify and quantify the degradation products by comparison with reference standards, if available.

References

- 1. chembk.com [chembk.com]

- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Spectrum of 2-Acetyl-2-decarbamoyldoxycycline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetyl-2-decarbamoyldoxycycline is recognized primarily as a degradation product and impurity of the broad-spectrum antibiotic, doxycycline.[1][2][3] Its structural modification, specifically the substitution of the C-2 carboxamide group with an acetyl group, significantly impacts its antimicrobial potency. This guide synthesizes the available data on the antimicrobial spectrum of this compound and related analogues, provides generalized experimental protocols for antimicrobial susceptibility testing of tetracycline compounds, and illustrates key experimental workflows. Due to the limited publicly available research specifically on this compound, data from a closely related analogue, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), is used to infer its antimicrobial characteristics. The evidence suggests that the C-2 carboxamide group is critical for the robust antibacterial activity of tetracyclines, and its absence in this compound likely leads to a significant reduction in efficacy.[1]

Antimicrobial Spectrum and Potency

Direct and extensive quantitative data on the antimicrobial spectrum of this compound is scarce in peer-reviewed literature. However, studies on the analogous compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), an impurity of oxytetracycline, provide significant insights. Research has demonstrated that ADOTC exhibits a markedly reduced antimicrobial activity compared to its parent compound.[1][4]

Table 1: Comparative Antimicrobial Potency of 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC)

| Compound | Test Organism/System | Potency Relative to Parent Compound (Oxytetracycline) | Source |

| 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC) | Activated sludge bacteria | 3% | [1][4] |

| This compound | Tetracycline-resistant bacteria | No antimicrobial activity observed | [4] |

The mode of action of this compound is presumed to be consistent with that of the tetracycline class of antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][5] The lack of activity against tetracycline-resistant bacteria by the analogue ADOTC further supports a similar mechanism of action to its parent tetracyclines.[4]

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not explicitly available. However, standard methodologies for assessing the in vitro activity of new tetracycline derivatives can be applied.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., doxycycline)

-

Negative control (broth and solvent only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: A culture of the test bacteria in the logarithmic growth phase is diluted in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compound and the control antibiotic are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Isolation and Purification of this compound

For research purposes, this compound can be isolated from doxycycline degradation products.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolation.[4]

Columns and Mobile Phase: A C18 chromatographic column can be utilized. The mobile phase composition would need to be optimized but could consist of a gradient of methanol and water with an acidic modifier like formic acid to ensure good peak separation.[4]

Detection and Identification: Fractions are collected and can be analyzed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS-MS) to confirm the identity and purity of the isolated compound.[4]

Visualized Workflows and Pathways

General Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

Postulated Mechanism of Action

Caption: Inhibition of bacterial protein synthesis.

References

- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]

- 4. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 2-Acetyl-2-decarbamoyldoxycycline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetyl-2-decarbamoyldoxycycline, recognized in the European Pharmacopoeia as Doxycycline Impurity F, is a critical impurity and degradation product of the broad-spectrum antibiotic, doxycycline. Its presence in doxycycline drug substances and products is a key concern for pharmaceutical manufacturers, necessitating strict control to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and degradation pathways leading to the formation of this compound from its parent compound, doxycycline. It details the experimental protocols for forced degradation studies and the analytical methodologies for its detection and quantification.

It is important to note that while extensive data exists on the formation of this impurity, literature on the stability and degradation of this compound as an isolated compound is not publicly available. The focus of current research and regulatory documentation is on controlling its formation during the manufacturing and storage of doxycycline.

Physicochemical Properties

A structural comparison of doxycycline and its impurity, this compound, reveals the key difference at the C-2 position of the naphthacene core. In doxycycline, this position features a carboxamide group, which is replaced by an acetyl group in the impurity.[1] This modification results in altered physicochemical properties.

| Property | This compound | Doxycycline |

| Molecular Formula | C₂₃H₂₅NO₈[1] | C₂₂H₂₄N₂O₈[1] |

| Molecular Weight | 443.45 g/mol [1] | 444.4 g/mol [1] |

| Key Functional Group at C-2 | Acetyl group (-COCH₃)[1] | Carboxamide group (-CONH₂)[1] |

Degradation Pathways of Doxycycline Leading to this compound

The formation of this compound is intrinsically linked to the degradation of doxycycline under various stress conditions. The primary factors influencing this degradation are pH, temperature, and the presence of certain solvents.[1]

The proposed mechanism involves the removal of the carbamoyl group at the C2 position of doxycycline and the subsequent or concurrent addition of an acetyl group.[1] The precise reaction kinetics are complex and can be influenced by the specific stress conditions applied.

Below is a diagram illustrating the general degradation pathway of doxycycline to Impurity F.

Caption: General degradation pathway of Doxycycline to Impurity F.

Forced Degradation Studies of Doxycycline

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The following table summarizes the conditions for forced degradation of doxycycline that can lead to the formation of this compound.

| Stress Condition | Reagent/Parameters | Observed Doxycycline Degradation |

| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for varying durations | Doxycycline is relatively stable under acidic conditions.[2] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for varying durations | Doxycycline shows significant degradation in alkaline conditions.[2] |

| Oxidation | 3% to 30% H₂O₂ at room temperature | Doxycycline is susceptible to oxidative degradation.[2] |

| Thermal Degradation | 40°C to 70°C for several days | Thermo-degradation is observed, with the rate increasing with temperature.[3] |

| Photodegradation | Exposure to UV light (e.g., 254 nm) or daylight | Doxycycline degrades upon exposure to light.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols for conducting forced degradation of doxycycline.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation of Stock Solution: Accurately weigh and dissolve doxycycline in a suitable solvent (e.g., methanol or water) to obtain a known concentration.

-

Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a specified period (e.g., 8 hours). After cooling, neutralize the solution with 0.1 M NaOH.

-

Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for a specified period (e.g., 4 hours). After cooling, neutralize the solution with 0.1 M HCl.

-

Analysis: Dilute the resulting solutions to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation of Solution: Prepare a solution of doxycycline in a suitable solvent.

-